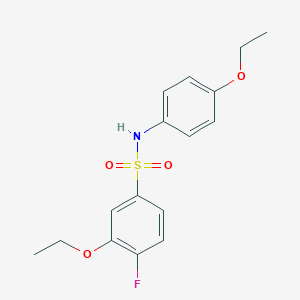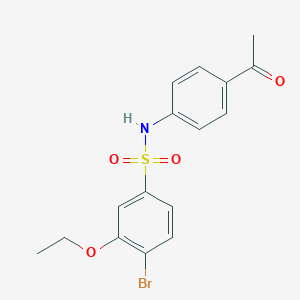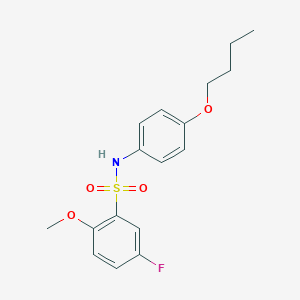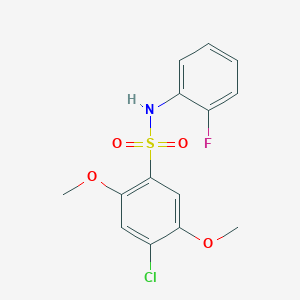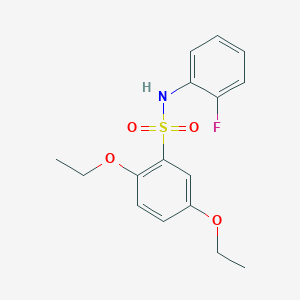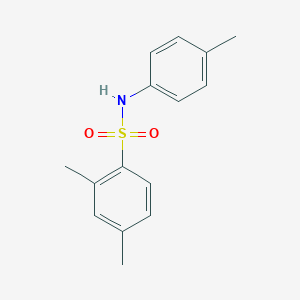
2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide, also known as sulcotrione, is a herbicide that is widely used in the agricultural industry. It belongs to the family of sulfonylurea herbicides, which are known for their selective activity against broadleaf weeds and grasses. Sulcotrione has been found to be effective in controlling a wide range of weeds, including pigweed, foxtail, and waterhemp.
科学研究应用
Sulcotrione has been extensively studied for its herbicidal activity against various weeds. It has been found to be effective in controlling weeds in various crops such as corn, soybean, cotton, and wheat. Sulcotrione has also been studied for its potential use in weed management in non-crop areas such as roadsides and industrial sites. In addition, 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide has been investigated for its potential use in combination with other herbicides to improve weed control efficacy.
作用机制
Sulcotrione acts by inhibiting the biosynthesis of branched-chain amino acids in plants, which are essential for protein synthesis and cell division. This inhibition leads to the accumulation of toxic levels of certain amino acids, which ultimately results in plant death. Sulcotrione is a selective herbicide, meaning that it only affects certain plants and not others. This selectivity is due to differences in the way that different plants metabolize and utilize branched-chain amino acids.
Biochemical and Physiological Effects:
Sulcotrione has been found to have minimal impact on non-target organisms such as mammals, birds, and fish. This is because the biochemical pathways that 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide targets are unique to plants and not present in animals. However, 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide may have some impact on non-target plants that are closely related to the target weeds. Sulcotrione has also been found to have minimal impact on soil microorganisms, which are important for soil health and fertility.
实验室实验的优点和局限性
Sulcotrione is a widely used herbicide, and its mechanism of action is well-understood. This makes it a useful tool for studying plant physiology and biochemistry. Sulcotrione is also relatively easy to apply and has a low risk of environmental contamination. However, 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide has some limitations for lab experiments. For example, its selectivity for certain plants may make it difficult to use in studies that require a broader range of plant species. In addition, 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide may have some impact on non-target plants, which could confound experimental results.
未来方向
There are several areas of future research that could be pursued with 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide. One area is the development of new formulations and application methods that improve its efficacy and reduce its impact on non-target organisms. Another area is the investigation of 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide's potential for use in combination with other herbicides to improve weed control efficacy. Finally, there is a need for further research into the ecological impacts of 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide, particularly on non-target plants and soil microorganisms.
合成方法
The synthesis of 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as crystallization and chromatography. The synthesis of 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide has been well-established, and it is commercially available in various forms.
属性
分子式 |
C15H17NO2S |
|---|---|
分子量 |
275.4 g/mol |
IUPAC 名称 |
2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-11-4-7-14(8-5-11)16-19(17,18)15-9-6-12(2)10-13(15)3/h4-10,16H,1-3H3 |
InChI 键 |
AJCNHLVLSVABDS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
规范 SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




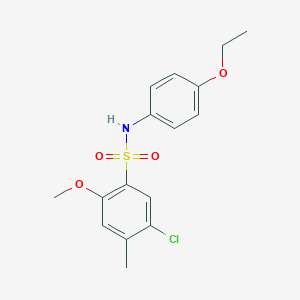


![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)

